molecular formula C9H15NO5S B14358761 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate CAS No. 92807-58-4

4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate

Cat. No.: B14358761
CAS No.: 92807-58-4
M. Wt: 249.29 g/mol
InChI Key: AAUZZNPCCWFPOJ-UHFFFAOYSA-M
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Description

4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate typically involves the reaction of 2,3,5-trimethyl-1,2-oxazole with acetyl chloride in the presence of a base, followed by the addition of methanesulfonic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate can undergo several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring.

Scientific Research Applications

4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-2,3,5-trimethyl-1,2-oxazol-2-ium methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

CAS No.

92807-58-4

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

methanesulfonate;1-(2,3,5-trimethyl-1,2-oxazol-2-ium-4-yl)ethanone

InChI

InChI=1S/C8H12NO2.CH4O3S/c1-5-8(6(2)10)7(3)11-9(5)4;1-5(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

AAUZZNPCCWFPOJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=[N+](O1)C)C)C(=O)C.CS(=O)(=O)[O-]

Origin of Product

United States

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